Manitimus

Vue d'ensemble

Description

Applications De Recherche Scientifique

Manitimus has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in various chemical reactions to study its reactivity and properties.

Biology: this compound is used in biological studies to investigate its effects on cell proliferation and immune function.

Mécanisme D'action

Manitimus exerts its immunosuppressive activity by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in pyrimidine levels, which in turn inhibits cell proliferation. The molecular targets of this compound include dihydroorotate dehydrogenase and other enzymes involved in pyrimidine biosynthesis .

Méthodes De Préparation

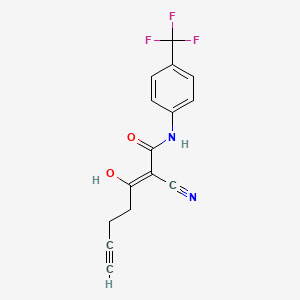

Synthetic Routes and Reaction Conditions: Manitimus is synthesized through a series of chemical reactions involving the introduction of functional groups to a base structure. The synthesis typically involves the following steps:

Formation of the base structure: The initial step involves the formation of a hepten-6-ynamide structure.

Introduction of functional groups: Functional groups such as cyano, hydroxy, and trifluoromethylphenyl are introduced to the base structure through various chemical reactions.

Final assembly: The final step involves the assembly of the functionalized base structure to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch processing: The synthesis is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain pure this compound.

Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: Manitimus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.

Reducing agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Substitution reagents: Various reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Manitimus is unique compared to other similar compounds due to its specific mechanism of action and its potent immunosuppressive and antiproliferative properties. Similar compounds include:

Leflunomide: Like this compound, leflunomide inhibits dihydroorotate dehydrogenase but has different pharmacokinetic properties.

Teriflunomide: Another similar compound that also inhibits dihydroorotate dehydrogenase but is used primarily in the treatment of multiple sclerosis.

This compound stands out due to its efficacy and safety profile in kidney transplant patients, making it a promising candidate for further research and development .

Propriétés

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRELROQHIPLASX-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FK778 exerts its immunosuppressive activity at the molecular level via the suppression of de-novo pyrimidine biosynthesis, inhibiting the action of dihydroorotate dehydrogenase, an enzyme critical in the process, and consequently inhibiting cell proliferation. | |

| Record name | Manitimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

185915-33-7, 202057-76-9 | |

| Record name | FK 778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manitimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manitimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MANITIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B560563.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)